N-benzyl-N-methylazetidine-3-carboxamide
Description
Properties
CAS No. |
1522405-49-7 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-benzyl-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-14(12(15)11-7-13-8-11)9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
NXGZONCQOOWMHO-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CNC2 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
This compound shares a benzamide backbone but differs in substituents and cyclic structure. Key comparisons include:
Key Insights :
- The azetidine derivative’s strained ring may enhance reactivity in cycloaddition or ring-opening reactions, whereas the linear compound’s N,O-bidentate group facilitates coordination to transition metals for catalysis.
- Both compounds exploit benzamide motifs, but their structural differences dictate divergent applications.
Benzathine Benzylpenicillin ()
While structurally distinct, benzathine benzylpenicillin shares a benzyl group, enabling comparison of aromatic substituent effects:
Key Insights :
- The benzyl group in both compounds enhances solubility or stability but operates in distinct mechanistic contexts (organic synthesis vs. pharmaceutical formulation).
Methodological Considerations from Crystallographic Evidence (Evidences 2–4)
For example:
- SHELXL refinement could resolve the azetidine ring’s bond angles and torsional strain.
- OLEX2 ’s workflow integration would aid in visualizing steric effects of the benzyl and methyl substituents.
Preparation Methods
Alternative Synthetic Routes via Epichlorohydrin and Tosylate Intermediates
Research published in the Journal of Organic Chemistry (2020) describes regio- and diastereoselective syntheses of azetidines using epichlorohydrin or tosylate intermediates, which can be adapted for preparing substituted azetidines like N-benzyl-N-methylazetidine derivatives.
From Epichlorohydrin:
Secondary amines (such as N-benzylmethylamine) react with epichlorohydrin in the presence of potassium iodide and DMF under nitrogen atmosphere at 40 °C for 24 hours. The reaction mixture is then quenched with ice and base, followed by extraction and purification.From Tosylates:
Similar nucleophilic substitution reactions occur with tosylate derivatives under controlled low temperatures (0–5 °C) using sodium hydride as a base and DMF as solvent. The resulting azetidine intermediates can be purified by chromatography.
Summary Table of Preparation Methods
| Method | Key Intermediate(s) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyanide → Methyl Ester → Acid Hydrolysis (Patent EP0169602B1) | N-benzyl-3-cyanoazetidine | Acid-catalyzed methanolysis, basification, extraction, hydrolysis | Well-established, scalable, good yields | Multi-step, requires strong acids |
| Epichlorohydrin / Tosylate Route (J. Org. Chem. 2020) | Epichlorohydrin or Tosylate derivatives | Nucleophilic substitution in DMF, base, 0–40 °C | Regio- and diastereoselective, versatile | Requires chromatographic purification |
| 1-Azabicyclo[1.1.0]butane Route (Arkat USA) | 1-Azabicyclo[1.1.0]butane intermediates | Ring-opening with nucleophiles, hydrolysis, amide coupling | Rapid, gram-scale, structural diversity | Less direct for target compound, specialized intermediates |
Research Findings and Notes
- The patent method (EP0169602B1) remains the most authoritative and industrially relevant route for preparing N-benzyl azetidine-3-carboxylic acid derivatives, providing detailed reaction parameters and isolation techniques.
- The use of strong inorganic acids such as concentrated sulfuric acid at reflux is critical for efficient conversion of the cyano group to the methyl ester.
- Extraction and purification steps using water-immiscible solvents (e.g., methylene chloride or paraffinic hydrocarbons) are effective for isolating intermediates.
- Hydrolysis of the methyl ester intermediate to the free acid is straightforward with hot water and typically completes within one hour.
- Subsequent amide formation is achieved by conventional peptide coupling chemistry, which is standard in organic synthesis but requires careful control to avoid racemization or side reactions.
- Alternative methods using epichlorohydrin or tosylate intermediates offer regio- and stereochemical control but may be more suitable for research-scale synthesis.
- The bicyclic intermediate approach offers synthetic flexibility but is less documented for direct preparation of N-benzyl-N-methylazetidine-3-carboxamide.
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